2-Ethylimidazo[1,2-a]pyridin-8-ol
Overview
Description
2-Ethylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of an ethyl group at the second position and a hydroxyl group at the eighth position distinguishes it from other imidazo[1,2-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylimidazo[1,2-a]pyridin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For instance, the reaction of 2-aminopyridine with acetaldehyde under acidic conditions can yield the desired imidazo[1,2-a]pyridine scaffold. Subsequent functionalization at the eighth position with a hydroxyl group can be achieved through oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes, including transition metal-catalyzed reactions, are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of 2-ethylimidazo[1,2-a]pyridin-8-one.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Ethylimidazo[1,2-a]pyridin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology: This compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug candidate. It is studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-ethylimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways. The exact mechanism of action depends on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethyl and hydroxyl substituents.
2-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of an ethyl group.
2-Ethylimidazo[1,2-a]pyridin-3-ol: Similar structure with the hydroxyl group at the third position.
Comparison: 2-Ethylimidazo[1,2-a]pyridin-8-ol is unique due to the presence of both the ethyl group at the second position and the hydroxyl group at the eighth position. These substituents influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-7-6-11-5-3-4-8(12)9(11)10-7/h3-6,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXGMLVROLCSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CC=C(C2=N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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